![molecular formula C18H22N2O6S3 B2402963 8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903278-14-8](/img/structure/B2402963.png)
8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C18H22N2O6S3 and its molecular weight is 458.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS Number: 903335-09-1) is a novel spirocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a diazaspiro framework, which is known for its diverse biological activities. The molecular formula is C18H22N2O6S3 with a molecular weight of 458.56 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H22N2O6S3 |
Molecular Weight | 458.56 g/mol |
CAS Number | 903335-09-1 |
Antihypertensive Effects
Research has indicated that compounds based on the diazaspiro[4.5]decane scaffold can act as potent soluble epoxide hydrolase (sEH) inhibitors, which are crucial in regulating blood pressure. A study demonstrated that derivatives of diazaspiro compounds exhibited significant antihypertensive activity in spontaneously hypertensive rats (SHR). For instance, specific derivatives administered at doses of 30 mg/kg resulted in a marked reduction in mean arterial pressure, suggesting a promising therapeutic potential for hypertension management .
Inhibition of Platelet Aggregation
Another notable biological activity observed in structurally similar compounds is the inhibition of platelet aggregation. A study noted that certain derivatives exhibited an IC50 value of 53 nM for inhibiting platelet aggregation in platelet-rich plasma (PRP), highlighting their potential as antithrombotic agents .
Case Studies
-
Antihypertensive Activity Study
- Objective : To evaluate the antihypertensive effects of diazaspiro[4.5]decane derivatives.
- Method : Spontaneously hypertensive rats were treated with various doses.
- Results : Significant reduction in blood pressure was observed with specific derivatives, supporting their role as sEH inhibitors.
-
Anticancer Screening
- Objective : To assess the anticancer efficacy of related spirocyclic compounds.
- Method : Various cancer cell lines were treated with different concentrations.
- Results : Compounds showed inhibition of cell proliferation and induced apoptosis, warranting further investigation into their mechanisms.
The mechanisms underlying the biological activities of this compound are multifaceted:
- sEH Inhibition : By inhibiting soluble epoxide hydrolase, these compounds alter the metabolism of epoxyeicosatrienoic acids (EETs), leading to vasodilation and reduced blood pressure.
- Cell Cycle Modulation : Related compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Research has indicated that derivatives of diazaspiro compounds exhibit antihypertensive properties by acting as inhibitors of sEH. In a study involving spontaneously hypertensive rats, treatment with these compounds resulted in a significant reduction in blood pressure, attributed to the modulation of epoxyeicosatrienoic acids (EETs), which promote vasodilation .
Anticancer Properties
The compound has also been assessed for its anticancer potential. Various cancer cell lines treated with different concentrations of related spirocyclic compounds demonstrated inhibition of cell proliferation and induction of apoptosis. This suggests that the mechanism may involve interference with cell cycle progression, making it a candidate for further investigation in cancer therapeutics .
Antihypertensive Activity Study
Objective : To evaluate the antihypertensive effects of diazaspiro[4.5]decane derivatives.
Methodology :
- Spontaneously hypertensive rats were treated with varying doses of the compound.
Results :
- Significant reductions in blood pressure were observed in treated groups compared to controls, supporting the hypothesis that these compounds function as effective sEH inhibitors.
Anticancer Screening Study
Objective : To assess the anticancer efficacy of related spirocyclic compounds.
Methodology :
- Various cancer cell lines were exposed to different concentrations of the compound.
Results :
- The compounds exhibited notable inhibition of cell proliferation and induced apoptosis, warranting further exploration into their mechanisms and potential therapeutic applications.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S3/c1-25-15-4-6-16(7-5-15)28(21,22)19-10-8-18(9-11-19)20(12-13-26-18)29(23,24)17-3-2-14-27-17/h2-7,14H,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSSRQCLMZCRBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.